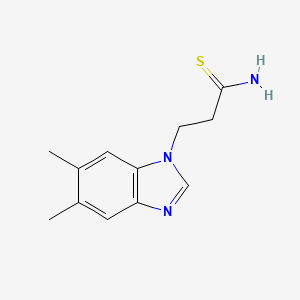
3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the dimethoxyphenyl and thiophenyl-pyridinyl groups, which are then coupled through various organic reactions.
-
Step 1: Preparation of 2,4-Dimethoxyphenyl Group
Reagents: 2,4-dimethoxybenzaldehyde, Grignard reagent
Conditions: Anhydrous conditions, inert atmosphere
Reaction: Formation of 2,4-dimethoxyphenylmagnesium bromide
-
Step 2: Preparation of Thiophenyl-Pyridinyl Group
Reagents: 3-thiophenylpyridine, halogenating agent
Conditions: Elevated temperature, inert atmosphere
Reaction: Halogenation followed by nucleophilic substitution
-
Step 3: Coupling Reaction
Reagents: 2,4-dimethoxyphenylmagnesium bromide, 3-thiophenylpyridine derivative
Conditions: Catalytic amount of palladium, base
Reaction: Cross-coupling to form the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives with altered functional groups
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions
Products: Reduced derivatives with modified functional groups
-
Substitution:
Reagents: Halogenating agents, nucleophiles
Products: Substituted derivatives with new functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Bromine, chlorine
Nucleophiles: Ammonia, amines
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has diverse applications in scientific research:
-
Chemistry:
- Used as a building block in organic synthesis
- Studied for its reactivity and stability under various conditions
-
Biology:
- Investigated for its potential biological activity
- Used in the development of bioactive molecules
-
Medicine:
- Explored for its potential therapeutic properties
- Studied as a lead compound in drug discovery
-
Industry:
- Utilized in the synthesis of advanced materials
- Applied in the development of novel catalysts
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-2-yl)methyl)propanamide
- 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
Uniqueness
3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide stands out due to its specific substitution pattern and the presence of both dimethoxyphenyl and thiophenyl-pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-25-18-7-5-15(19(12-18)26-2)6-8-20(24)23-13-16-4-3-10-22-21(16)17-9-11-27-14-17/h3-5,7,9-12,14H,6,8,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQRDFKGLHZXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B3012418.png)


![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)
![Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3012423.png)
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)
